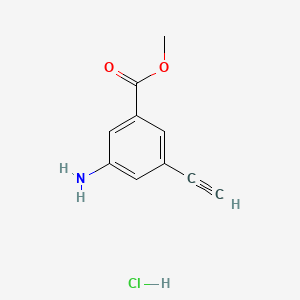

Methyl 3-amino-5-ethynylbenzoate hydrochloride

Description

Methyl 3-amino-5-ethynylbenzoate hydrochloride is an organic compound with a complex structure that includes an amino group, an ethynyl group, and a benzoate ester

Properties

Molecular Formula |

C10H10ClNO2 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

methyl 3-amino-5-ethynylbenzoate;hydrochloride |

InChI |

InChI=1S/C10H9NO2.ClH/c1-3-7-4-8(10(12)13-2)6-9(11)5-7;/h1,4-6H,11H2,2H3;1H |

InChI Key |

PYJAMPGRIGBHGY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-ethynylbenzoate hydrochloride typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This is followed by a reduction step to convert the nitro group to an amino group, yielding methyl 3-aminobenzoate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems to enhance the efficiency of the Sonogashira coupling reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-ethynylbenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield a ketone, while reduction of the amino group can produce a primary amine .

Scientific Research Applications

Methyl 3-amino-5-ethynylbenzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-ethynylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-aminobenzoate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

Ethyl 3-amino-5-ethynylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its solubility and reactivity.

Methyl 3-nitro-5-ethynylbenzoate: Contains a nitro group instead of an amino group, leading to different chemical properties and reactivity.

Uniqueness

Methyl 3-amino-5-ethynylbenzoate hydrochloride is unique due to the presence of both an amino group and an ethynyl group on the benzoate ester.

Biological Activity

Methyl 3-amino-5-ethynylbenzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group and an ethynyl substituent. Its molecular formula is with a molecular weight of approximately 223.66 g/mol. The presence of functional groups such as the amino and ethynyl groups is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting key metabolic enzymes. This disruption can lead to cell death or growth inhibition in susceptible bacterial strains.

- Anticancer Properties : Research suggests that this compound may induce apoptosis (programmed cell death) in cancer cells, potentially through the activation of specific signaling pathways that inhibit cell proliferation .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Starting with commercially available benzoic acid derivatives, the synthesis proceeds through various chemical reactions including nitration, reduction, and alkylation.

- Key intermediates include methyl 3-bromo-5-nitrobenzoate and 3-amino-5-nitrobenzoic acid, which are transformed into the final product through careful control of reaction conditions and purification steps .

Biological Studies and Case Reports

Recent studies have highlighted the potential applications of this compound:

Antimicrobial Studies

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Research

In vitro studies demonstrated that this compound could effectively induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways, which are crucial for apoptosis .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 3-amino-5-ethynylbenzoate hydrochloride?

- Methodological Answer : Synthesis often involves coupling ethynyl groups to aromatic amines under controlled conditions. For example, in analogous hydrochloride salts (e.g., methyl ester derivatives), reactions are typically stirred at room temperature with hydrochloric acid (dioxane solution) to protonate the amine group, followed by reduced-pressure concentration to isolate the product . Key parameters include reaction time (1–2 hours) and solvent choice (e.g., dioxane for solubility and stability). Purity can be verified via HPLC (≥98% purity, as in Safety Data Sheets) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- 1H-NMR in DMSO-d6 to confirm proton environments (e.g., aromatic protons at δ 3.79 ppm for methyl esters, amine protons at δ 9.00 ppm) .

- HPLC to assess purity, referencing protocols for similar hydrochloride salts .

- Melting point analysis to verify consistency with literature values (if available).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as hydrochloride salts can cause inflammation or severe irritation .

- Ventilation : Work in a fume hood to prevent inhalation of fine particles .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Contradictions in NMR or IR spectra may arise from solvolysis, hygroscopicity, or tautomerism. Strategies include:

- Solvent Screening : Test in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-dependent shifts .

- Dynamic NMR : Monitor temperature-dependent changes to identify dynamic equilibria (e.g., amine proton exchange).

- Complementary Techniques : Use mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography for absolute structural confirmation .

Q. What strategies optimize the stability of this compound in long-term storage?

- Methodological Answer :

- Storage Conditions : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the ethynyl group .

- Hygroscopicity Mitigation : Use desiccants (e.g., silica gel) in sealed containers, as hydrochloride salts are prone to moisture absorption .

- Stability Monitoring : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1–3 months) with periodic HPLC analysis to track purity .

Q. How can researchers address low yields in the ethynylation step during synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium/copper catalysts (e.g., Sonogashira coupling conditions) to improve ethynyl group incorporation .

- Reagent Purity : Ensure alkyne precursors are anhydrous and free of inhibitors (e.g., stabilizers in ethynylating agents).

- Kinetic Analysis : Use in situ FTIR or GC-MS to monitor reaction progress and identify bottlenecks (e.g., side reactions forming byproducts) .

Q. What are the implications of this compound’s electronic properties for its reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett Analysis : The electron-withdrawing ester and electron-donating amine groups create a push-pull effect, influencing reactivity in palladium-catalyzed couplings.

- DFT Calculations : Model frontier molecular orbitals to predict regioselectivity in reactions (e.g., arylation at the ethynyl position) .

- Experimental Validation : Compare reaction outcomes with electronically similar analogs (e.g., methyl 3-nitro-5-ethynylbenzoate) to isolate electronic effects .

Data Contradiction and Validation

Q. How should researchers validate conflicting toxicity reports for this compound?

- Methodological Answer :

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HEK293 cells) to establish IC50 values, ensuring consistency with literature .

- Species-Specific Testing : Compare results across models (e.g., murine vs. human cell lines) to identify interspecies variability.

- Mechanistic Studies : Use ROS assays or apoptosis markers (e.g., caspase-3 activation) to clarify toxicity pathways .

Tables for Key Parameters

| Parameter | Optimal Value | Reference |

|---|---|---|

| Reaction Temperature | 20–25°C (room temperature) | |

| Purity Threshold (HPLC) | ≥98% | |

| Storage Temperature | –20°C under inert gas | |

| NMR Solvent (1H) | DMSO-d6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.